2-Methyl-3-(2-propenyl)pyrazine
Description
Properties
CAS No. |
55138-62-0 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 |
IUPAC Name |
2-methyl-3-prop-2-enylpyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3 |
SMILES |
CC1=NC=CN=C1CC=C |
Purity |
95% min. |
Synonyms |
2-Allyl-3-methylpyrazine |
Origin of Product |
United States |
Comparison with Similar Compounds
2,5-Dimethylpyrazine
- Structure : Methyl groups at positions 2 and 4.
- Aroma Profile : Roasted peanuts, popcorn.
- Occurrence : Abundant in Maillard reaction products, especially in grilled plant-based meats and peanut oils .
- Key Differences : Lacks the propenyl group, resulting in simpler aroma and lower molecular weight (MW: 108.14 vs. 148.20 for this compound).
2-Methyl-3-(2-methylpropyl)pyrazine
- Structure : Methyl group at position 2 and isobutyl (2-methylpropyl) group at position 3.
- Aroma Profile : Nutty, musty, caramelly.
- Occurrence : Dominant in meaty process flavorings (33% of volatile pyrazines in extruded flavorings) .
- Key Differences : Branched alkyl substituent enhances lipid solubility and alters odor thresholds compared to the linear propenyl group .
(Z)-2-Methyl-6-(1-propenyl)pyrazine
- Structure : Methyl at position 2 and 1-propenyl at position 5.
- Aroma Profile : Earthy, roasted.
- Occurrence : Found in green coffee, with concentrations inversely correlated with quality (2.0-fold higher in lower-grade coffee) .
- Key Differences : Positional isomerism shifts aroma characteristics and retention indices (RI: 1194 for this compound vs. similar RI for propenyl isomers) .
2-Isobutyl-3-methylpyrazine
- Structure : Isobutyl at position 2 and methyl at position 3.
- Aroma Profile : Bell pepper, green vegetable.
- Occurrence : Key aroma compound in bell peppers and processed snacks.
- Key Differences : Bulkier substituent increases steric hindrance, reducing volatility compared to this compound .
Quantitative Comparison of Key Pyrazines
Formation Pathways and Reactivity
- Maillard Reaction: this compound forms via Strecker degradation of amino acids (e.g., leucine) and interaction with α-dicarbonyl intermediates . Dipeptides enhance pyrazine yields compared to free amino acids; for example, lysine-containing dipeptides generate 27 pyrazines under glucose reaction conditions .
- Lipid Oxidation : Propenyl groups may arise from lipid-derived aldehydes, explaining its prevalence in lipid-rich matrices like peanut oils .
Pharmacological and Industrial Relevance
- Flavor Industry : The propenyl group in this compound enhances its binding to olfactory receptors, contributing to its low odor threshold (sub-ppb levels) .
- Pharmaceutical Potential: Pyrazines with alkyl substituents (e.g., methyl, propenyl) are explored for anticancer and antiviral activities, though this compound is less studied compared to derivatives like imidazo[1,2-a]pyrazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
